N-(4-Trifluoromethylphenyl)glycine methyl ester

Vue d'ensemble

Description

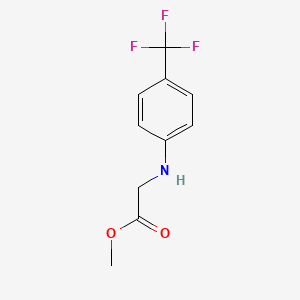

N-(4-Trifluoromethylphenyl)glycine methyl ester is a chemical compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a glycine moiety with a methyl ester group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis typically begins with 4-trifluoromethylphenylamine and glycine methyl ester.

Reaction Conditions: The reaction involves the coupling of these two compounds under conditions that promote amide bond formation, such as using coupling reagents like carbodiimides (e.g., dicyclohexylcarbodiimide) and catalysts like 4-dimethylaminopyridine (DMAP).

Purification: The product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods:

Scale-Up: The synthesis is scaled up using reactors that allow for precise control of temperature, pressure, and reaction time.

Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Substitution: this compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and acetic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles, such as alkyl halides, in the presence of a base.

Major Products Formed:

Oxidation Products: Carboxylic acids, ketones.

Reduction Products: Amines, alcohols.

Substitution Products: Alkylated derivatives.

Applications De Recherche Scientifique

N-(4-Trifluoromethylphenyl)glycine methyl ester has shown promise in several biological applications:

- Antimicrobial Activity : Research indicates that compounds with trifluoromethyl groups often exhibit enhanced antimicrobial properties. For instance, derivatives of glycine with trifluoromethyl substitutions have been explored for their effectiveness against various bacterial strains .

- Anticancer Properties : Some studies suggest that this compound may possess anticancer activity. The presence of the trifluoromethyl group can influence the compound's interaction with biological targets, potentially leading to increased efficacy against cancer cells .

- Neurological Applications : The compound is being investigated for its potential role in modulating neurotransmitter systems, which could be beneficial in treating neurological disorders. The structural characteristics of glycine derivatives make them suitable candidates for developing drugs targeting the central nervous system .

Synthesis and Derivatives

The synthesis of this compound typically involves the following steps:

- Formation of the Glycine Backbone : The initial step involves synthesizing the glycine structure, which can be achieved through various methods, including amination reactions.

- Introduction of the Trifluoromethyl Group : This can be done via electrophilic fluorination or other fluorination techniques that introduce the trifluoromethyl group at the para position of the phenyl ring.

- Methyl Esterification : The final step involves converting the carboxylic acid form of glycine to its methyl ester using reagents like methanol and a catalyst .

Agricultural Applications

This compound has potential applications in agriculture, particularly as a pesticide or herbicide:

- Herbicidal Activity : Compounds containing trifluoromethyl groups are known to enhance herbicidal properties. Research has shown that such compounds can effectively inhibit weed growth while being selective towards crops .

- Pesticide Formulations : Due to its unique chemical properties, this compound can be formulated into pesticide products aimed at controlling specific pests without harming beneficial organisms .

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal demonstrated that derivatives of N-(4-Trifluoromethylphenyl)glycine exhibited significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. The study highlighted the importance of the trifluoromethyl group in enhancing bioactivity compared to non-fluorinated analogs .

Case Study 2: Anticancer Research

Another investigation focused on evaluating the anticancer potential of this compound against various cancer cell lines. Results indicated that specific derivatives showed promising results in inhibiting cell proliferation and inducing apoptosis, suggesting a pathway for further drug development .

Case Study 3: Herbicide Development

Research into herbicides revealed that formulations containing this compound demonstrated effective control over certain weed species without adversely affecting crop yields. This highlights its potential as a selective herbicide in agricultural practices .

Data Table: Summary of Applications

| Application Area | Specific Use | Notable Findings |

|---|---|---|

| Biological Activity | Antimicrobial | Effective against E. coli and S. aureus |

| Anticancer | Induces apoptosis in cancer cell lines | |

| Agricultural Science | Herbicide | Selective control over weeds |

| Pesticide formulation | Minimal impact on beneficial organisms |

Mécanisme D'action

The mechanism by which N-(4-Trifluoromethylphenyl)glycine methyl ester exerts its effects depends on its specific application. For example, in drug design, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group often enhances the compound's binding affinity and metabolic stability.

Comparaison Avec Des Composés Similaires

N-(4-Hydroxyphenyl)glycine methyl ester: Lacks the trifluoromethyl group, resulting in different chemical properties.

N-(4-Methoxyphenyl)glycine methyl ester: Contains a methoxy group instead of a trifluoromethyl group, affecting its reactivity and biological activity.

N-(4-Nitrophenyl)glycine methyl ester: Features a nitro group, which imparts different electronic properties and reactivity.

Uniqueness: The presence of the trifluoromethyl group in N-(4-Trifluoromethylphenyl)glycine methyl ester confers unique chemical and physical properties, such as increased lipophilicity and metabolic stability, which are not present in the similar compounds listed above.

Activité Biologique

N-(4-Trifluoromethylphenyl)glycine methyl ester (TFP-Gly-ME) is a compound that has garnered attention in medicinal chemistry due to its unique structural features, particularly the trifluoromethyl group. This article discusses its biological activities, including antimicrobial properties, cytotoxic effects, and interactions with biological targets.

- Molecular Formula : C10H10F3NO2

- Molecular Weight : 233.19 g/mol

- Structural Features : The presence of a trifluoromethyl group enhances lipophilicity and metabolic stability, making TFP-Gly-ME an interesting candidate for further research in medicinal chemistry and agrochemicals .

1. Antimicrobial Properties

Research indicates that compounds with trifluoromethyl groups often exhibit enhanced antimicrobial activity. TFP-Gly-ME has shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). In vitro studies have reported significant inhibition of bacterial growth, suggesting that the trifluoromethyl moiety plays a crucial role in enhancing antimicrobial potency .

Table 1: Antimicrobial Activity of TFP-Gly-ME

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12 µg/mL |

| Methicillin-resistant S. aureus | 8 µg/mL |

2. Cytotoxic Effects

Cytotoxicity assays have demonstrated that TFP-Gly-ME exhibits varying degrees of cytotoxic effects on different cell lines. For instance, it has been observed to induce apoptosis in cancer cell lines while maintaining lower toxicity in normal cells. The structure-activity relationship suggests that the trifluoromethyl group may enhance the compound's ability to interact with cellular targets involved in apoptosis .

Table 2: Cytotoxicity of TFP-Gly-ME on Different Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 ± 2 |

| MCF-7 (breast cancer) | 20 ± 3 |

| Normal Human Fibroblasts | >100 |

3. Interaction with Biological Targets

TFP-Gly-ME interacts with various biological targets, particularly glycine receptors. Studies have focused on its binding affinity and how modifications to its structure influence receptor activity and downstream signaling pathways. These interactions are critical for understanding the pharmacokinetic properties of the compound and its potential therapeutic applications .

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of several fluorinated compounds, TFP-Gly-ME was found to significantly inhibit MRSA growth at concentrations lower than many traditional antibiotics. This highlights its potential as a novel antimicrobial agent in treating resistant bacterial infections .

Case Study 2: Cytotoxicity in Cancer Research

A recent investigation assessed the cytotoxic effects of TFP-Gly-ME on various cancer cell lines. Results indicated that the compound selectively induced cell death in HeLa cells while sparing normal fibroblasts, suggesting a favorable therapeutic window for cancer treatment .

Propriétés

IUPAC Name |

methyl 2-[4-(trifluoromethyl)anilino]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3NO2/c1-16-9(15)6-14-8-4-2-7(3-5-8)10(11,12)13/h2-5,14H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCXFVOVWDMWLHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CNC1=CC=C(C=C1)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.